2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)-
Overview
Description
“2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)-” is a chemical compound. Unfortunately, I couldn’t find a specific description for this compound. However, it seems to be a derivative of 2H-1-Benzopyran-2-one, which is a type of coumarin12.
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions2. However, the specific synthesis process for “2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)-” is not available in the retrieved data.
Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, similar compounds like “2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-” have a molecular weight of 220.26433.Chemical Reactions Analysis
The specific chemical reactions involving “2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)-” are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available. However, similar compounds like “2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-” have a molecular weight of 220.26433.Scientific Research Applications
Cytotoxicity and Cancer Research
- The compound has shown significant cytotoxicity against human lung carcinoma cells, indicating potential for cancer research and treatment. This was evidenced in a study where a Z-photoisomer of a benzopyran derivative displayed approximately 7-fold stronger cytotoxicity against these cells compared to its counterpart (Hirota et al., 2000).
Estrogen Receptor Affinity
- Certain benzopyran derivatives, including those related to 2H-1-Benzopyran-2-one, have been found to have significant affinity for estrogen receptors, implying relevance in the study of estrogen-related biological processes and conditions (Sharma et al., 1990).
Immunological Effects
- Some derivatives have shown substantial activity in affecting immune cells, highlighting their potential in immunological research and therapies (Atta-ur-rahman et al., 2012).
Antimicrobial Properties
- Benzopyran compounds, closely related to 2H-1-Benzopyran-2-one, have demonstrated significant antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Drewes et al., 2005).
Synthesis and Chemical Studies
- Research into the synthesis and properties of benzopyrans, including 2H-1-Benzopyran-2-one variants, has led to a better understanding of their chemical behaviors and potential applications in various fields of chemistry (Zonouzi et al., 2008).
Antitubercular Agents
- Some benzopyran derivatives have been identified as potent antitubercular agents, indicating their potential in the treatment of tuberculosis and related infections (Prado et al., 2006).
Safety And Hazards
The safety and hazards associated with this compound are not available in the retrieved data.
Future Directions
The future directions for the research and application of this compound are not available in the retrieved data.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.
properties
IUPAC Name |
6,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-10(2)5-7-12-15-11(6-8-14(17)20-15)9-13(18-3)16(12)19-4/h5-6,8-9H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBURDJZOIAAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223217 | |
Record name | 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)- | |
CAS RN |
72916-61-1 | |
Record name | 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072916611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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